2-[[2-[[2-[[2-[[2-[[2-[[4-amino-2-[[2-[(2-amino-3-methylpentanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoic acid
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Overview
Description
The compound “2-[[2-[[2-[[2-[[2-[[2-[[4-amino-2-[[2-[(2-amino-3-methylpentanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoic acid” is a complex organic molecule. It features multiple amino acid residues and phenyl groups, suggesting it may be a peptide or protein derivative with potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves stepwise peptide coupling reactions. Each amino acid residue is added sequentially using protecting groups to prevent unwanted side reactions. Common reagents include carbodiimides for peptide bond formation and various protecting groups like Fmoc or Boc.
Industrial Production Methods
Industrial production of peptides often employs solid-phase peptide synthesis (SPPS) due to its efficiency and scalability. This method involves anchoring the first amino acid to a solid resin and sequentially adding protected amino acids, followed by cleavage from the resin and deprotection.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenyl groups can undergo oxidation to form quinones.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions at the amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
Used as a model compound for studying peptide synthesis and reactions.
Biology
Medicine
May serve as a lead compound for developing peptide-based drugs or inhibitors.
Industry
Applications in the production of peptide-based materials or as a catalyst in organic synthesis.
Mechanism of Action
The compound likely interacts with biological targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The phenyl groups may engage in π-π stacking with aromatic residues in proteins, while the amino acid residues can form hydrogen bonds with active site residues.
Comparison with Similar Compounds
Similar Compounds
- **2-[[2-[[2-[[2-[[2-[[2-[[4-amino-2-[[2-[(2-amino-3-methylpentanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoic acid"
- **this compound"
Uniqueness
The specific sequence and structure of the compound may confer unique biological activity or stability compared to other peptides.
Properties
CAS No. |
1018833-44-7 |
---|---|
Molecular Formula |
C58H80N10O18 |
Molecular Weight |
1205.3 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C58H80N10O18/c1-7-30(5)48(60)56(83)65-39(24-32-9-15-35(69)16-10-32)51(78)63-42(27-45(59)72)53(80)61-38(21-22-46(73)74)50(77)62-41(26-34-13-19-37(71)20-14-34)55(82)68-49(31(6)8-2)57(84)66-40(25-33-11-17-36(70)18-12-33)52(79)64-43(28-47(75)76)54(81)67-44(58(85)86)23-29(3)4/h9-20,29-31,38-44,48-49,69-71H,7-8,21-28,60H2,1-6H3,(H2,59,72)(H,61,80)(H,62,77)(H,63,78)(H,64,79)(H,65,83)(H,66,84)(H,67,81)(H,68,82)(H,73,74)(H,75,76)(H,85,86)/t30-,31-,38-,39-,40-,41-,42-,43-,44-,48-,49-/m0/s1 |
InChI Key |
PLPWPYMSYPDVMQ-QYSWKWENSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)O)N |
SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C(C)CC)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C(C)CC)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Trempamotide; Human kinesin-like protein KIF20B (m-phase phosphoprotein 1)- (278-286)-peptide; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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